molecular formula C18H30N4OS B2656729 2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone CAS No. 1286728-11-7

2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone

Cat. No.: B2656729
CAS No.: 1286728-11-7
M. Wt: 350.53
InChI Key: UVYBCQJGAGVCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopentylthio)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H30N4OS and its molecular weight is 350.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in the field often begins with the synthesis and characterization of novel compounds. For example, a study detailed the synthesis of novel piperazine derivatives through a multi-component cyclo condensation process, indicating the importance of these compounds in developing new chemical entities with potential biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014). Such methodologies could similarly be applied to synthesize and explore the characteristics of the compound .

Biological Evaluation and Potential Applications

Compounds with similar structures have been evaluated for their biological activities. For instance, research on piperazine derivatives identified compounds with significant antibacterial and antifungal activities (Hassan, 2013). This suggests that the compound of interest may also possess similar biological properties, making it a candidate for further research in antimicrobial studies.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4OS/c1-15-13-16(2)22(19-15)12-9-20-7-10-21(11-8-20)18(23)14-24-17-5-3-4-6-17/h13,17H,3-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYBCQJGAGVCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)C(=O)CSC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.